molecular formula C4H5F3N4 B1431641 3-Hydrazinyl-5-(trifluoromethyl)pyrazole CAS No. 1418117-75-5

3-Hydrazinyl-5-(trifluoromethyl)pyrazole

Cat. No.: B1431641
CAS No.: 1418117-75-5
M. Wt: 166.1 g/mol
InChI Key: XBJKUISPGSBQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-5-(trifluoromethyl)pyrazole (CAS 1418117-75-5) is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a reactive hydrazinyl group and a trifluoromethyl-substituted pyrazole core, a combination recognized as a privileged scaffold in the development of bioactive molecules . The trifluoromethyl group is a classic pharmacophore known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability . This compound serves as a critical precursor for the synthesis of diverse, complex heterocycles, including various 3(5)-trifluoromethyl-1H-pyrazoles, which are investigated for a broad spectrum of biological activities . In research applications, this chemical is primarily valued as a key synthon. It is used to prepare more elaborate molecular structures through reactions at its hydrazine moiety, enabling the construction of libraries of compounds for screening in drug discovery programs . The pyrazole core is a common feature in several well-known pharmaceuticals and agrochemicals, underscoring its fundamental importance in research and development . As a reagent, it facilitates studies into the structure-activity relationships (SAR) of trifluoromethylated compounds, helping researchers design new candidates with potential anti-inflammatory, anticancer, antimicrobial, and other therapeutic properties . Please handle this product with care. Refer to the safety data sheet for detailed handling information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4/c5-4(6,7)2-1-3(9-8)11-10-2/h1H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJKUISPGSBQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247483
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-75-5
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Hydrazinyl-5-(trifluoromethyl)pyrazole typically involves:

  • Construction of the pyrazole ring bearing the trifluoromethyl substituent at the 5-position.
  • Introduction of the hydrazinyl (-NH-NH2) group at the 3-position of the pyrazole.

This is commonly achieved through cyclocondensation reactions involving trifluoromethylated precursors and hydrazine derivatives, or via functional group transformations on preformed trifluoromethylpyrazoles.

Preparation via Hydrazine Reaction with Trifluoromethylated Precursors

One classical approach involves the reaction of hydrazine with trifluoromethyl-substituted diketones or ketoesters, which undergo cyclocondensation to form the pyrazole ring with the hydrazinyl group at the 3-position.

  • For example, trifluoroacetylacetone derivatives react with hydrazine hydrate in methanol at 0–20 °C over 16 hours to yield trifluoromethyl-substituted pyrazoles with hydrazinyl functionality.

  • This method leverages the nucleophilic attack of hydrazine on the β-dicarbonyl compound, followed by ring closure to form the pyrazole scaffold.

Reaction Conditions Summary:

Reagents Solvent Temperature Time Yield (%) Reference
Trifluoroacetylacetone + Hydrazine Methanol 0–20 °C 16 hours Not specified (typically high)

Synthesis from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A patented method describes the preparation of trifluoromethyl-substituted pyrazoles using ethyl 4,4,4-trifluoroacetate and methylhydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a reaction medium or catalyst.

  • This method involves a reaction between ethyl 4,4,4-trifluoroacetate and methylhydrazine, facilitated by the pyrazol-5-ol isomer, to selectively produce trifluoromethylated pyrazole derivatives.

  • While this patent focuses on methyl-substituted pyrazoles, the approach is adaptable for hydrazinyl substitution by modifying the hydrazine derivative.

Modular One-Pot Synthesis Approaches

Recent research has demonstrated efficient one-pot, two-component methods for pyrazole synthesis that can be adapted for trifluoromethyl-substituted derivatives.

  • For example, reactions of substituted bromoacetophenones with aryl hydrazones in ethanol under reflux conditions can yield pyrazole derivatives through intermediate formation and oxidative cyclization.

  • Although these studies focus on diarylpyrazoles, the mechanistic insights and conditions provide a basis for synthesizing trifluoromethyl-substituted pyrazoles by substituting the appropriate trifluoromethylated precursors and hydrazine derivatives.

Trapping of Di-Boc Trifluoromethylhydrazine with Carbonyl Compounds

A recent advanced method involves the use of di-Boc trifluoromethylhydrazine reacting with dialdehydes, diketones, and related carbonyl compounds to form N-trifluoromethyl pyrazoles in a one-pot process.

  • Key to this method is the use of dichloromethane and strong acid to suppress side reactions such as des-trifluoromethylation.

  • Despite the short half-life (~6 hours) of trifluoromethylhydrazine intermediates, this approach yields pharmaceutically relevant trifluoromethyl pyrazoles efficiently.

  • This method highlights the importance of reaction medium and conditions in stabilizing reactive intermediates for successful pyrazole synthesis.

Summary Table of Preparation Methods

Method Description Key Reagents & Conditions Advantages Limitations Reference
Hydrazine reaction with trifluoroacetyl diketones Hydrazine hydrate + trifluoroacetylacetone in MeOH, 0–20 °C, 16 h Simple, accessible reagents Moderate control over substitution
Reaction of ethyl 4,4,4-trifluoroacetate with methylhydrazine In presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol High selectivity for isomers Patent-protected, specific to methyl derivatives
One-pot two-component synthesis (aryl hydrazones + bromoacetophenones) EtOH, reflux, oxidative conditions (DMSO/I2) Modular, versatile Optimization needed for trifluoromethyl substrates
One-pot trapping of di-Boc trifluoromethylhydrazine with carbonyls DCM + strong acid, short-lived intermediates Efficient for diverse N-CF3 pyrazoles Requires careful handling of intermediates

Research Findings and Considerations

  • The presence of the trifluoromethyl group significantly affects the reactivity and stability of intermediates, necessitating optimized reaction conditions such as choice of solvent and acid catalysts to prevent decomposition or side reactions.

  • Hydrazinyl substitution at the 3-position is typically introduced by direct reaction with hydrazine or hydrazine derivatives, which act as nucleophiles in cyclocondensation reactions.

  • The stability of trifluoromethylhydrazine intermediates is limited, with a solution half-life of approximately 6 hours, which impacts the timing and conditions of the synthesis.

  • Analytical techniques such as ^19F NMR are essential for monitoring the stability and purity of trifluoromethylated intermediates and products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Hydrazinyl-5-(trifluoromethyl)pyrazole derivatives have shown significant antimicrobial properties. Research indicates that trifluoromethyl groups enhance the pharmacodynamics and pharmacokinetics of pyrazole derivatives, making them effective against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . For instance, a study reported that certain synthesized pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against various Gram-positive bacteria .

Anticancer Potential
The compound's derivatives have also been investigated for anticancer activities. Pyrazole analogs have demonstrated promising results in inhibiting cancer cell proliferation. The mechanism involves interaction with specific cellular targets, leading to apoptosis in cancer cells . Furthermore, some studies have reported binding affinities with key receptors involved in tumor growth, suggesting potential for development into anticancer agents .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole compounds, including this compound. These compounds have been shown to stabilize human red blood cell membranes, indicating their potential use in treating inflammatory conditions .

Agricultural Applications

Agrochemicals
The trifluoromethyl group in the pyrazole structure enhances the efficacy of agrochemical formulations. Pyrazole derivatives are being explored as potential growth inhibitors and fungicides. For example, studies have indicated that certain trifluoromethyl-substituted pyrazoles can effectively control plant diseases, thereby improving crop yields .

Materials Science

Photoswitching Properties
Recent investigations into the photophysical properties of this compound derivatives have revealed their potential as photoswitchable materials. Arylazo-trifluoromethyl-substituted pyrazoles have demonstrated excellent stability and conversion between isomers under light irradiation, making them suitable for applications in molecular switches and sensors . The ability to control molecular conformation through light exposure opens avenues for innovative material designs.

Summary of Key Findings

Application AreaKey Findings
Medicinal Chemistry Effective against MRSA; anticancer properties; anti-inflammatory effects
Agricultural Science Potential growth inhibitors; effective fungicides
Materials Science Photoswitchable properties; suitable for molecular switches and sensors

Case Studies

  • Antimicrobial Efficacy Study : A study synthesized 30 novel pyrazole derivatives and evaluated their antimicrobial activity against MRSA strains. The results indicated that several compounds exhibited potent growth inhibition with MIC values as low as 0.25 µg/mL .
  • Anticancer Activity Evaluation : Research on pyrazole analogs showed significant anticancer activity through MTT assays, demonstrating effectiveness against various cancer cell lines .
  • Development of Photoswitches : The synthesis of arylazo-trifluoromethyl-substituted pyrazoles showcased their ability to act as effective photoswitches with long half-lives under UV irradiation, suggesting applications in advanced materials science .

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-(trifluoromethyl)pyrazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 3-Hydrazinyl-5-(trifluoromethyl)pyrazole and analogous compounds:

Compound Name Substituents Key Properties/Applications References
This compound C3: -NH-NH₂; C5: -CF₃ Precursor for agrochemicals/medicinal agents; high reactivity due to hydrazinyl group
1-(3,5-Di-t-butyl-4-hydroxybenzyl)-3-(trifluoromethyl)pyrazol-5-one C3: -CF₃; C5: ketone; benzyl group Stable aroxyl radical formation upon oxidation; potential antioxidant activity
BTP2 (Pyr2) C3: -CF₃; C5: -CF₃; biphenyl linkage Inhibits TRPC3/5 calcium channels; suppresses mast cell degranulation (anti-inflammatory uses)
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole C5: -CF₃; N1: phenyl Herbicidal activity via phytoene desaturase inhibition; enhanced lipophilicity
Ethyl 1-(2-hydroxypentyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate C5: aryl-CF₃; C4: ester Anticancer activity via ERK/AKT pathway modulation; angiogenesis inhibition

Key Findings from Comparative Studies

Substituent Position and Bioactivity :

  • The C3 trifluoromethyl group in BTP2 is critical for calcium channel inhibition, while substitution at C5 reduces potency . In contrast, this compound’s hydrazinyl group at C3 enables nucleophilic reactivity for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
  • Trifluoromethyl at C5 (e.g., in 5-(trifluoromethyl)-1-phenylpyrazole) enhances herbicidal activity by 2–3× compared to methyl or chloro analogues due to increased membrane permeability .

Synthetic Flexibility: this compound is more reactive than non-hydrazinyl analogues (e.g., 3-methyl-5-CF₃ pyrazoles) in Ullmann-type coupling reactions, enabling efficient aryl functionalization . Pyrazol-5-ones (e.g., compound 3A in ) exhibit keto-enol tautomerism, limiting their stability under acidic conditions compared to hydrazinyl derivatives.

Electrophilic vs. Nucleophilic Character :

  • The hydrazinyl group in this compound acts as a nucleophile, facilitating Schiff base formation . In contrast, pyrazol-5-ones (e.g., 3A) undergo electrophilic substitution at the carbonyl oxygen .

Agrochemical vs. Pharmaceutical Utility: Agrochemicals: Trifluoromethyl at C5 (e.g., pyraflufen-ethyl) disrupts carotenoid biosynthesis in weeds . Pharmaceuticals: Bis(trifluoromethyl)pyrazoles (e.g., BTP2) target ion channels, whereas hydrazinyl derivatives are precursors for antiproliferative agents .

Structural-Activity Relationship (SAR) Insights

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. However, bis(trifluoromethyl) substitution (e.g., BTP2) may reduce solubility .
  • Hydrazinyl vs. Methyl/Amino Groups: Hydrazinyl derivatives exhibit superior synthetic versatility but may require stabilization to prevent oxidative degradation .

Biological Activity

Overview

3-Hydrazinyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring with a hydrazinyl group at the 3-position and a trifluoromethyl group at the 5-position. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets suggest potential applications in treating diseases, particularly in cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, influencing their activity. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism through various mechanisms, including:

  • Binding to Enzymes: It has been shown to bind to enzymes involved in critical biochemical pathways, potentially leading to inhibition or activation of these targets.
  • Cellular Effects: The compound influences cellular processes by altering the activity of signaling molecules and transcription factors, which can result in changes in gene expression and cell function .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties: Various studies have highlighted its potential as an anticancer agent. For example, pyrazole derivatives have demonstrated inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have shown that compounds similar to this compound can inhibit the growth of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may exhibit significant antibacterial effects comparable to standard antibiotics .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy in Cancer Treatment: A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines. The synergistic effect was particularly notable in MDA-MB-231 cells, suggesting that this compound could improve treatment outcomes when used alongside existing chemotherapy agents .
  • Antimicrobial Efficacy: Research on related pyrazole compounds indicated promising results against multidrug-resistant bacterial strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Chemical Reactions and Stability

This compound undergoes various chemical reactions that affect its biological activity:

  • Oxidation and Reduction: The hydrazinyl group can be oxidized to form azides or nitroso derivatives, while reduction can yield amines. These transformations are crucial for modifying the compound's reactivity and enhancing its biological properties.
  • Stability Studies: Laboratory studies indicate that while the compound remains stable under various conditions, prolonged exposure can lead to degradation, impacting its long-term efficacy.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
3-Aminopyrazole Contains an amino group instead of hydrazinylModerate anticancer activity
5-Trifluoromethylpyrazole Lacks hydrazinyl groupLimited reactivity
3-Hydrazinylpyrazole Lacks trifluoromethyl groupReduced biological activity
This compound Unique combination of functional groupsBroad spectrum: anticancer, antimicrobial

Q & A

Q. What are the optimized synthetic routes for 3-Hydrazinyl-5-(trifluoromethyl)pyrazole, and how can purity be maximized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-containing precursors. For example, a two-step approach can be employed:

Step 1: React 3-bromo-5-(trifluoromethyl)pyrazole with hydrazine hydrate under reflux in ethanol (70–80°C, 12 hours) to introduce the hydrazinyl group .

Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .

Key Considerations:

  • Use anhydrous conditions to avoid side reactions with moisture-sensitive intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60–75%) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Reference
CyclocondensationHydrazine hydrate, ethanol6592
Solid-phase synthesisTriazene resin, THF, BF₃·Et₂O7298

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR: Identify hydrazinyl protons (δ 4.2–5.0 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to J₃ coupling) .
  • X-ray Diffraction: Resolve regiochemical ambiguity by analyzing crystal packing and bond angles (e.g., N–N bond length ~1.35 Å confirms hydrazine linkage) .
  • IR Spectroscopy: Detect N–H stretching vibrations (3200–3400 cm⁻¹) and C–F peaks (1100–1200 cm⁻¹) .

Data Contradiction Note:
Conflicting NMR assignments for trifluoromethyl groups in similar pyrazoles (e.g., δ 122 ppm vs. δ 118 ppm) may arise from solvent polarity effects. Use deuterated DMSO for consistency .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer: The CF₃ group enhances metabolic stability and modulates electronic effects:

  • Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assay) .
  • Electron-Withdrawing Effect: Reduces basicity of adjacent amines (pKa shift from 8.2 to 7.5), altering interaction with protonated residues in enzymes .
  • Target Binding: Docking studies (e.g., AutoDock Vina) show CF₃ forms hydrophobic contacts with aromatic residues (e.g., Phe360 in carbonic anhydrase) .

Q. Table 2: Impact of CF₃ on Bioactivity

AssayCF₃-Containing Derivative IC₅₀ (µM)Non-Fluorinated Analog IC₅₀ (µM)
Carbonic Anhydrase Inhibition0.122.3
Antiproliferative Activity (HeLa)8.745.6

Reference:

Q. How can researchers resolve contradictions in electrochemical data for pyrazole derivatives in energy storage applications?

Methodological Answer: Contradictions in oxidation potentials (e.g., TFMP vs. BTFMP in lithium-ion electrolytes) arise from film-forming kinetics:

  • Linear Sweep Voltammetry (LSV): Compare oxidative currents at 4.5 V vs. Li/Li⁺. TFMP shows lower current density (0.2 mA/cm²) than BTFMP (0.8 mA/cm²), indicating slower passivation .
  • Post-Mortem SEM: Analyze electrode surfaces to correlate oxidative stability with film thickness/density. Pyrazole derivatives form uniform SEI layers (~50 nm) .

Experimental Design:

  • Use 1.1 M LiPF₆ in EC/EMC (4:6 v/v) with 2 wt% additive.
  • Cycle cells at C/10 rate for 50 cycles to assess capacity retention .

Q. What strategies are effective for evaluating biological activity against disease targets?

Methodological Answer:

  • Enzyme Inhibition Assays:

    • Carbonic Anhydrase IX: Measure IC₅₀ via stopped-flow CO₂ hydration assay (pH 6.8, 20°C) .
    • Anticancer Screening: Use MTT assay on HeLa cells (72-hour exposure, GI₅₀ calculated via nonlinear regression) .
  • ADME Profiling:

    • Microsomal Stability: Incubate with rat liver microsomes (37°C, NADPH), monitor parent compound depletion via LC-MS/MS .

Q. Table 3: Biological Activity Data

TargetAssayResultReference
Carbonic Anhydrase IXIC₅₀0.09 µM
HIV-1 Reverse TranscriptaseInhibition (%)78% at 10 µM

Q. How can triazole-pyrazole hybrids be synthesized for enhanced bioactivity?

Methodological Answer: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Step 1: Synthesize azide precursor from this compound using NaNO₂/HCl (0°C, 1 hour) .

Step 2: React with terminal alkynes (e.g., 4-ethynylanisole) using CuSO₄/sodium ascorbate (50°C, 16 hours). Yield: 60–75% .

Characterization:

  • HRMS: Confirm [M+H]⁺ peaks (e.g., m/z 404.405 for benzyl carbamate derivatives) .
  • X-ray: Validate triazole ring geometry (bond angles ~120°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydrazinyl-5-(trifluoromethyl)pyrazole
Reactant of Route 2
Reactant of Route 2
3-Hydrazinyl-5-(trifluoromethyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.